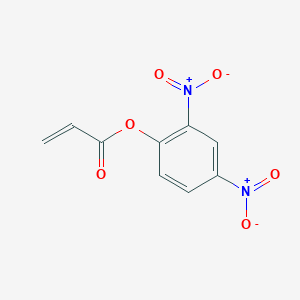
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid is a chemical compound with significant applications in various scientific fields. It is a white to pale yellow crystalline solid known for its strong luminescent properties, making it useful in biochemistry, molecular biology, and immunology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one can be achieved through multiple pathways. One common method involves the oxidation of pteridine . Another approach includes the use of catalysts such as h-BN/Fe3O4/APTES-AMF/CuII nanocomposites in a one-pot multicomponent coupling reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure and properties.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as h-BN/Fe3O4/APTES-AMF/CuII . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent probe for detecting DNA and RNA content and structural changes.
Molecular Biology: The compound is employed in studies of cellular metabolism and other biological processes.
Immunology: Its luminescent properties make it useful in immunological assays and diagnostics.
Mecanismo De Acción
The mechanism of action of 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one involves its role as a cofactor in enzymatic reactions. It interacts with molecular targets such as nitric oxide synthetase and hydroxylases, facilitating the conversion of substrates into products . The compound’s luminescent properties also enable it to act as a probe in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride: Similar in structure but differs in its specific applications and properties.
(±)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride: Another related compound with distinct uses in biochemical research.
Uniqueness
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one is unique due to its strong luminescent properties and its role as a synthetic reduced pterin cofactor. These characteristics make it particularly valuable in biochemical and molecular biology research .
Propiedades
Número CAS |
62510-32-1 |
|---|---|
Fórmula molecular |
C8H15N5O5S |
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C8H13N5O.H2O4S/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;1-5(2,3)4/h3-4,10H,1-2H3,(H4,9,11,12,13,14);(H2,1,2,3,4) |
Clave InChI |
ZKHMLCFJTOGONA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
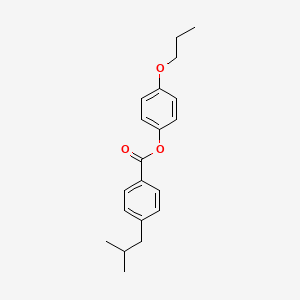
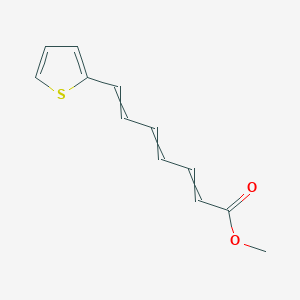
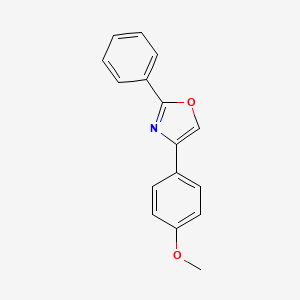
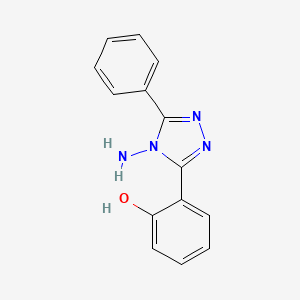
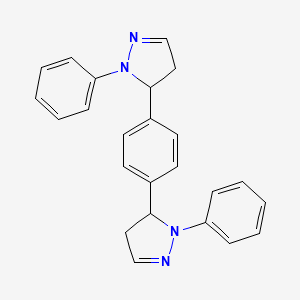
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
